molecular formula C15H12N4O3 B10972809 N-(1H-benzimidazol-2-yl)-3-methyl-4-nitrobenzamide

N-(1H-benzimidazol-2-yl)-3-methyl-4-nitrobenzamide

Cat. No.: B10972809
M. Wt: 296.28 g/mol
InChI Key: NVJGDCJLPLJAIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-benzimidazol-2-yl)-3-methyl-4-nitrobenzamide is a chemical compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-yl)-3-methyl-4-nitrobenzamide typically involves the reaction of 2-aminobenzimidazole with 3-methyl-4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-2-yl)-3-methyl-4-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-yl)-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it can act as an allosteric activator of human glucokinase, enhancing its catalytic activity and potentially providing hypoglycemic effects . The compound’s nitro group can also undergo bioreduction, generating reactive intermediates that can damage cellular components, contributing to its antimicrobial and anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-benzimidazol-2-yl)-3-methyl-4-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H12N4O3

Molecular Weight

296.28 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-3-methyl-4-nitrobenzamide

InChI

InChI=1S/C15H12N4O3/c1-9-8-10(6-7-13(9)19(21)22)14(20)18-15-16-11-4-2-3-5-12(11)17-15/h2-8H,1H3,(H2,16,17,18,20)

InChI Key

NVJGDCJLPLJAIK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=NC3=CC=CC=C3N2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.